(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098062-23-6
VCID: VC3168298
InChI: InChI=1S/C9H21NO.ClH/c1-5-11-7-6-9(2,3)8-10-4;/h10H,5-8H2,1-4H3;1H
SMILES: CCOCCC(C)(C)CNC.Cl
Molecular Formula: C9H22ClNO
Molecular Weight: 195.73 g/mol

(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride

CAS No.: 2098062-23-6

Cat. No.: VC3168298

Molecular Formula: C9H22ClNO

Molecular Weight: 195.73 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride - 2098062-23-6

Specification

CAS No. 2098062-23-6
Molecular Formula C9H22ClNO
Molecular Weight 195.73 g/mol
IUPAC Name 4-ethoxy-N,2,2-trimethylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H21NO.ClH/c1-5-11-7-6-9(2,3)8-10-4;/h10H,5-8H2,1-4H3;1H
Standard InChI Key RJEYZJFRMVKNDS-UHFFFAOYSA-N
SMILES CCOCCC(C)(C)CNC.Cl
Canonical SMILES CCOCCC(C)(C)CNC.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

(4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride can be understood as having four distinct structural components:

  • A secondary amine bearing a methyl substituent (derived from methylamine)

  • A 4-carbon chain with geminal dimethyl substitution at position 2

  • An ethoxy group as a terminal functionality

  • A hydrochloride counterion associated with the protonated amine

The structure represents a more complex derivative of methylamine, which itself is a simple aliphatic amine with various industrial and chemical applications . The addition of the branched alkyl chain with an ethoxy terminal group creates a molecule with both hydrophilic and hydrophobic regions.

Chemical Identification Data

Table 2.1: Chemical Identification Parameters for (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine Hydrochloride

ParameterValueDerivation Method
Molecular FormulaC9H22NO·HClBased on structural analysis
Molecular Weight195.73 g/molCalculated from atomic weights
Predicted SMILESCCOCCC(C)(C)CNC.ClDerived from structural features
Related Compound SMILESCCOCCC(C)(C)CNDocumented for 4-ethoxy-2,2-dimethylbutan-1-amine
Structural ClassificationSecondary amine hydrochloride, alkylaminoetherBased on functional group analysis

Predicted Physical Properties

Table 2.2: Predicted Physical Properties of (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine Hydrochloride

PropertyPredicted ValueBasis for Prediction
Physical State at 25°CWhite to off-white crystalline solidCommon for amine hydrochlorides
Melting Point180-210°C (decomposition possible)Typical range for similar amine hydrochlorides
Solubility in Water>100 mg/mLBased on salt character
Solubility in Ethanol50-100 mg/mLBased on polarity and hydrogen bonding
Solubility in Dichloromethane10-50 mg/mLBased on intermediate polarity
Solubility in Hexane<1 mg/mLBased on salt character
Log P (free base)Approximately 2.0-2.5Calculated based on structural fragments
pKa (conjugate acid)Approximately 9.5-10.5Estimated from secondary amine character
pH (1% solution)4.0-5.5Typical for amine hydrochlorides

Chemical Reactivity Profile

The chemical behavior of (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride is influenced by several structural features that determine its reactivity patterns in different chemical environments.

The ammonium center serves as the primary reactive site, capable of participating in acid-base reactions similar to those observed with methylamine and its derivatives . When deprotonated to its free base form, the nitrogen atom becomes nucleophilic, enabling participation in various reactions including alkylation, acylation, and condensation processes.

The ether linkage represents a relatively stable functional group under neutral conditions but may undergo cleavage under strongly acidic conditions or in the presence of strong Lewis acids. This stability is similar to other simple ethers, although the proximity to the electron-donating alkyl chain may slightly modify its reactivity compared to simpler analogs.

Table 2.3: Reactivity of Key Functional Groups in (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine Hydrochloride

Functional GroupReactivity PatternPotential Reactions
Ammonium Salt (-NH2CH3·HCl)Acid-base reactionsNeutralization with bases, salt metathesis
Ether Linkage (-O-)Cleavage under acidic conditionsHydrolysis with strong acids, reaction with Lewis acids
Tertiary Carbon CenterLimited reactivityPotential radical reactions
Secondary Amine (free base)NucleophilicAlkylation, acylation, reductive amination
Methyl GroupsGenerally unreactivePotential oxidation under harsh conditions

Synthesis and Preparation Methods

Route via N-Methylation of 4-Ethoxy-2,2-dimethylbutan-1-amine

This approach represents the most direct synthetic pathway:

  • Starting with 4-ethoxy-2,2-dimethylbutan-1-amine

  • N-methylation using an appropriate methylating agent

  • Conversion to the hydrochloride salt

Table 3.1: Possible Methylation Reagents and Conditions

Methylating AgentReaction ConditionsAdvantagesLimitations
Formaldehyde/NaBH3CNpH 6-7, RT to 40°C, 4-8hMild conditions, selectiveRequires careful pH control
Methyl IodideBase (K2CO3), acetone, 40-60°C, 8-12hHigh yielding, well-establishedPotentially hazardous reagent
Dimethyl SulfateBase (NaOH), water/organic solvent, 0-25°CEfficient, cost-effectiveToxicity concerns
Methanol/Al2O3350-430°C, high pressure (20-25 atm)Single-step approach from simple reagentsHarsh conditions, potential side reactions

The high-temperature catalytic approach using methanol would conceptually parallel industrial methylamine synthesis processes, which typically employ temperatures of 380-430°C and pressures of 18-25 kg/cm² with solid catalysts such as alumina .

Route via Reductive Amination

An alternative approach could involve:

  • Preparation of a suitable 4-ethoxy-2,2-dimethylbutanal intermediate

  • Reductive amination with methylamine

  • Conversion to the hydrochloride salt

This method would be conceptually similar to the approaches used for preparing deuterated methylamine derivatives, which have been documented as important intermediates for chemical synthesis and pharmaceutical compounds .

Salt Formation

The conversion to the hydrochloride salt would typically involve:

  • Dissolution of the free base in an appropriate solvent (ether, ethyl acetate, etc.)

  • Addition of hydrogen chloride (gaseous or in solution)

  • Isolation of the precipitated salt

Table 3.2: Possible Salt Formation Methods

MethodProcedureAdvantages
Gaseous HClBubbling HCl gas into an ethereal solutionClean reaction, high purity
Ethereal HClAddition of HCl in diethyl etherControlled addition, commercial availability
Acetyl Chloride in MethanolGenerate HCl in situSafer handling than gaseous HCl
Aqueous HClAddition to aqueous solution followed by evaporationSimple procedure, environmentally friendly

Industrial Production Considerations

For larger-scale production, several factors would be important to consider when developing a manufacturing process for (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride.

Industrial methylamine production typically utilizes gas-phase reactions between methanol and ammonia at elevated temperatures and pressures in the presence of solid catalysts capable of causing dehydration and amination . These principles could potentially be adapted for the synthesis of more complex amine derivatives like the target compound, though with appropriate modifications to account for the more complex structure.

The selection of raw materials, reaction conditions, and purification methods would need to balance considerations of cost-effectiveness, process safety, reaction efficiency, and environmental impact. Methylating agents such as methyl iodide and dimethyl sulfate require careful handling due to their toxicity and reactivity, which could pose challenges for large-scale production.

Analytical Characterization

Spectroscopic Characterization

Table 4.1: Predicted Spectroscopic Properties of (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine Hydrochloride

Spectroscopic MethodExpected Key Features
¹H NMR- NH2⁺ signals (broad, ~9-10 ppm)
- N-CH3 signals (singlet, ~2.7-2.9 ppm)
- CH2-N signals (multiplet, ~2.8-3.1 ppm)
- CH2-O signals (quartet, ~3.3-3.5 ppm)
- Geminal CH3 signals (singlet, ~0.8-1.0 ppm)
¹³C NMR- N-CH3 carbon (~33-36 ppm)
- CH2-N carbon (~48-52 ppm)
- Quaternary carbon (~35-38 ppm)
- CH2-O carbon (~65-70 ppm)
- OCH2CH3 carbon (~15-18 ppm)
IR- N-H stretching (3200-2800 cm⁻¹, broad)
- C-H stretching (2980-2850 cm⁻¹)
- C-O stretching (1100-1150 cm⁻¹)
- C-N stretching (1200-1250 cm⁻¹)
Mass Spectrometry- Molecular ion peak [M]⁺ (without Cl⁻) at m/z 160
- Fragment at m/z 114 (loss of ethoxy group)
- Fragment at m/z 58 (methylaminomethyl cation)

Chromatographic Analysis

For purity determination and quality control, several chromatographic methods would be suitable for analyzing (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride and monitoring its synthesis.

Table 4.2: Recommended Chromatographic Methods for Analysis

MethodRecommended ConditionsApplication
HPLC- Column: C18 reverse phase
- Mobile phase: Acetonitrile/buffer (pH 3-4)
- Detection: UV 210-220 nm and ELSD
Purity determination, related substances analysis
GC- Column: DB-5 or equivalent
- Temperature program: 100-250°C
- Derivatization: Free base conversion or silylation
Volatile impurity analysis, process control
Ion Chromatography- Cation exchange column
- Eluent: Dilute mineral acid or MSA
Counterion analysis, salt form verification
TLC- Stationary phase: Silica gel
- Mobile phase: CHCl3/MeOH/NH4OH (85:14:1)
Reaction monitoring, quick identity confirmation

These analytical methods would be critical for establishing identity, purity, and consistency of the compound, especially if it were to be developed for pharmaceutical or other regulated applications.

Structural FeaturePotential Pharmaceutical Significance
Secondary AmineCommon in central nervous system-active compounds and antihistamines
Ether LinkageBioavailability enhancement, metabolic stability
Branched Alkyl ChainIncreased lipophilicity, receptor selectivity
Salt FormEnhanced solubility, stability in formulations

The methylamine component bears structural similarities to compounds that have been used as intermediates in pharmaceutical synthesis . The balanced hydrophilic/lipophilic character could potentially contribute to favorable pharmacokinetic properties if incorporated into drug candidates.

Chemical Applications

Several chemical applications can be envisioned for (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride based on its structural features and expected reactivity patterns.

The compound could potentially serve as:

  • An intermediate in organic synthesis for more complex molecules

  • A component in specialized catalytic systems

  • A complexing agent for certain metal ions

  • A functional additive in polymer chemistry

  • A phase-transfer catalyst component in heterogeneous reaction systems

The ether and amine functionalities provide sites for hydrogen bonding and coordination, which could be valuable in applications requiring specific molecular recognition or complexation properties.

Research Applications

In research settings, (4-Ethoxy-2,2-dimethylbutyl)(methyl)amine hydrochloride might serve as:

  • A model compound for structure-property relationship studies

  • A reference standard for analytical method development

  • A building block for combinatorial chemistry libraries

  • A tool compound for investigating specific biochemical pathways

Similar compounds with deuterium labeling have been recognized as important intermediates for chemical synthesis and pharmaceutical research , suggesting potential value for the target compound in related applications.

Hazard CategoryExpected ClassificationBasis for Classification
Acute ToxicityModerate toxicity potentialCommon for amine hydrochlorides
Skin Corrosion/IrritationPotentially irritatingBased on salt character
Eye Damage/IrritationPotentially irritating to severely irritatingCommon for amine salts
Respiratory SensitizationLow to moderate concernTypical for simple amine structures
FlammabilityNot expected to be highly flammableSalt form reduces flammability

Simple amines like methylamine are known to be irritating to the respiratory system, eyes, and skin . While the target compound would likely have reduced volatility compared to methylamine, similar precautions would be appropriate when handling the material.

ConditionExpected StabilityPotential Degradation Pathways
Ambient Storage (20-25°C)Stable for extended periods if properly storedMinimal degradation expected
Elevated Temperature (40-50°C)Moderately stablePotential for slow decomposition
Solution in WaterStable at neutral to acidic pHPotential hydrolysis at alkaline pH
Light ExposureExpected to be light-stableNo photosensitive groups present
Oxidative ConditionsModerately sensitivePotential oxidation at the amine

Amine hydrochlorides generally exhibit good stability under appropriate storage conditions, with the salt form providing protection against oxidation compared to the free base.

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